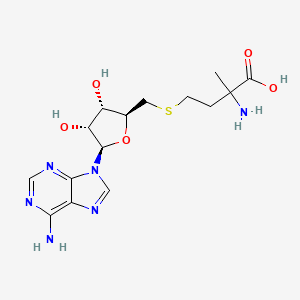
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid is a complex organic compound that features a purine base attached to a sugar moiety, which is further linked to an amino acid
準備方法
The synthesis of 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid involves multiple steps:
Synthesis of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler precursors such as formamide and glycine.
Formation of the Sugar Moiety: The sugar moiety, 3,4-dihydroxytetrahydrofuran, is prepared through the reduction of a suitable precursor, such as a furan derivative.
Coupling of the Purine Base and Sugar Moiety: The purine base is then coupled with the sugar moiety through a glycosidic bond formation, typically using a Lewis acid catalyst.
Attachment of the Amino Acid: The final step involves the attachment of the amino acid, 2-amino-2-methylbutanoic acid, to the sugar-purine conjugate through a thioether linkage. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.
化学反応の分析
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Hydrolysis: The glycosidic bond between the purine base and the sugar moiety can be hydrolyzed under acidic or basic conditions, leading to the separation of the two components.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and substituted amino acid derivatives.
科学的研究の応用
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound is studied for its potential role in biochemical pathways, particularly those involving nucleic acids and amino acids.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can intercalate into DNA or RNA, affecting their structure and function. The amino acid moiety can interact with enzymes, potentially inhibiting their activity or altering their function. The compound may also be involved in signaling pathways, modulating cellular responses.
類似化合物との比較
Similar compounds to 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid include:
Nucleoside Analogs: Compounds such as 2’,3’-dideoxyadenosine and 2’,3’-dideoxyinosine, which are used as antiviral agents.
Amino Acid Derivatives: Compounds like S-adenosylmethionine and S-adenosylhomocysteine, which play roles in methylation reactions and other biochemical processes.
The uniqueness of this compound lies in its combined structure of a purine base, sugar moiety, and amino acid, which allows it to participate in a wide range of biochemical and chemical reactions.
特性
CAS番号 |
61102-32-7 |
|---|---|
分子式 |
C15H22N6O5S |
分子量 |
398.4 g/mol |
IUPAC名 |
2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-15(17,14(24)25)2-3-27-4-7-9(22)10(23)13(26-7)21-6-20-8-11(16)18-5-19-12(8)21/h5-7,9-10,13,22-23H,2-4,17H2,1H3,(H,24,25)(H2,16,18,19)/t7-,9-,10-,13-,15?/m1/s1 |
InChIキー |
WQDADBVRHZNWSM-JTPBVDGGSA-N |
異性体SMILES |
CC(CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N |
正規SMILES |
CC(CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


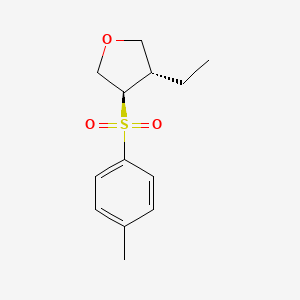
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
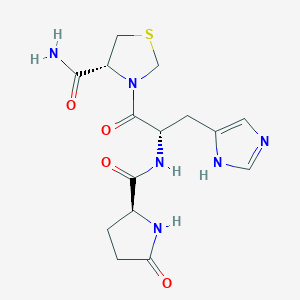
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
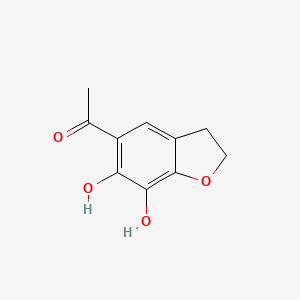
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)
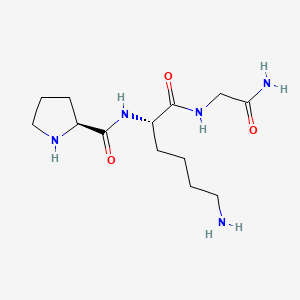

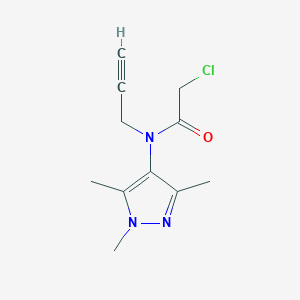

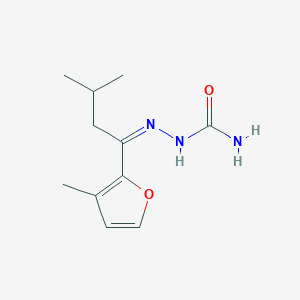
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
